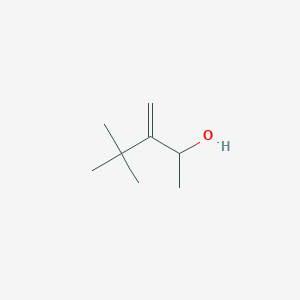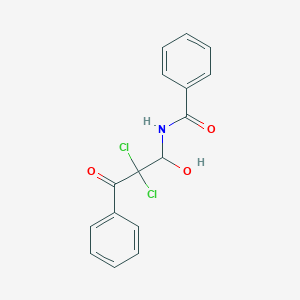
3,4-Bis(phenylsulfanyl)but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is an organic compound with the molecular formula C16H16OS2 This compound features a buten-1-ol backbone substituted with phenylsulfanyl groups at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction followed by a thiol-ene reaction. The Wittig reaction forms the buten-1-ol backbone, and the thiol-ene reaction introduces the phenylsulfanyl groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(phenylsulfanyl)but-3-en-1-ol can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the phenylsulfanyl groups.
Substitution: The phenylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding hydrocarbon without the phenylsulfanyl groups.
Substitution: Products with different functional groups replacing the phenylsulfanyl groups.
Applications De Recherche Scientifique
3,4-Bis(phenylsulfanyl)but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3,4-Bis(phenylsulfanyl)but-3-en-1-ol involves its interaction with specific molecular targets. The phenylsulfanyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Phenylsulfanyl)-4-penten-1-ol
- 3-[(Phenylsulfanyl)methyl]-3-buten-1-ol
Uniqueness
3,4-Bis(phenylsulfanyl)but-3-en-1-ol is unique due to the presence of two phenylsulfanyl groups at specific positions on the buten-1-ol backbone. This structural feature imparts distinct chemical properties and reactivity compared to similar compounds.
Propriétés
Numéro CAS |
137540-64-8 |
|---|---|
Formule moléculaire |
C16H16OS2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
3,4-bis(phenylsulfanyl)but-3-en-1-ol |
InChI |
InChI=1S/C16H16OS2/c17-12-11-16(19-15-9-5-2-6-10-15)13-18-14-7-3-1-4-8-14/h1-10,13,17H,11-12H2 |
Clé InChI |
PVOQBZUATYYNMU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC=C(CCO)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



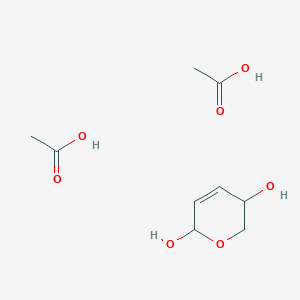
![3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide](/img/structure/B14265938.png)
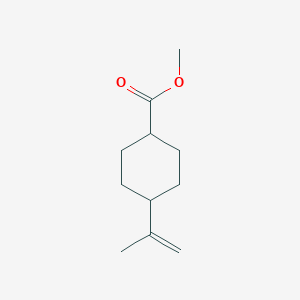

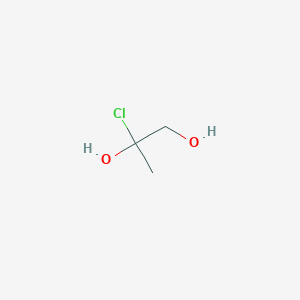
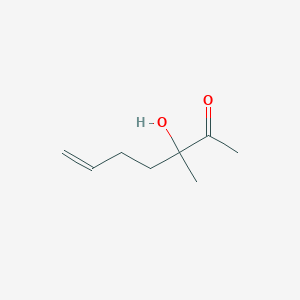

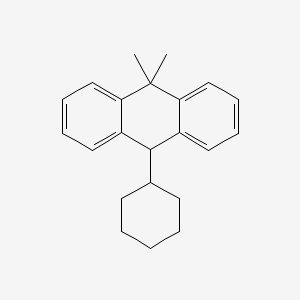
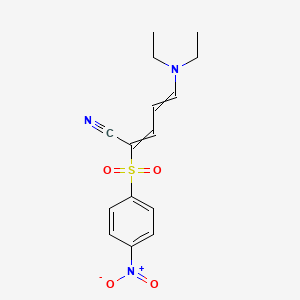
![4,5-Bis{[(4-methylphenyl)methyl]sulfanyl}-2H-1,3-dithiole-2-thione](/img/structure/B14265963.png)
